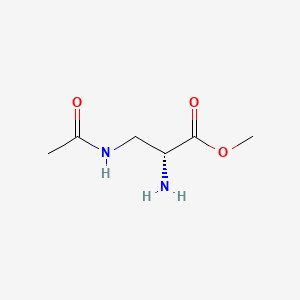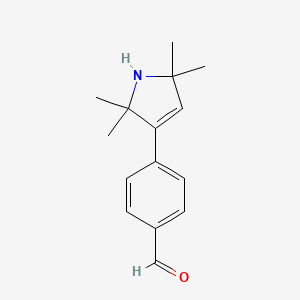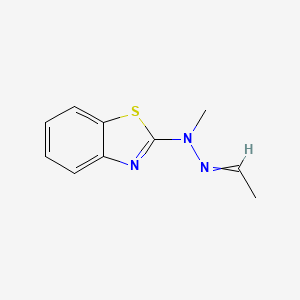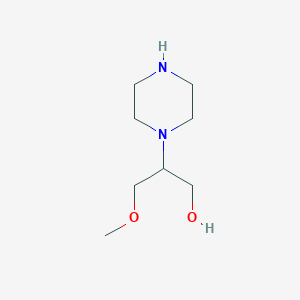
Diethylene glycol ethyl pentyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylene glycol ethyl pentyl ether is an organic compound that belongs to the class of glycol ethers. It is a colorless, practically odorless, and hygroscopic liquid with a sweetish taste. This compound is known for its excellent solvent properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylene glycol ethyl pentyl ether can be synthesized through the O-alkylation of ethanol with ethylene oxide units, followed by distillation . The reaction typically involves the use of a catalyst such as silicotungstic acid and is carried out under high-pressure conditions .
Industrial Production Methods: Industrial production of this compound involves the partial hydrolysis of ethylene oxide. Depending on the conditions, varying amounts of diethylene glycol and related glycols are produced . The resulting product is two ethylene glycol molecules joined by an ether bond.
Chemical Reactions Analysis
Types of Reactions: Diethylene glycol ethyl pentyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a base, forming salts with strong acids and addition complexes with Lewis acids .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids, oxidizing agents, and bases. For example, it reacts violently with strong oxidizing agents .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, it can form addition complexes with Lewis acids or undergo oxidation to produce various glycol derivatives .
Scientific Research Applications
Diethylene glycol ethyl pentyl ether has a wide range of scientific research applications. It is used as a solvent in the preparation of nitrocellulose, resins, and adhesives . Additionally, it is utilized as a scrubbing medium to absorb carbonyl sulfide (COS), an impurity in petroleum refineries . In the pharmaceutical industry, it is employed as a solubilizer and penetration enhancer for drug delivery systems .
Mechanism of Action
The mechanism of action of diethylene glycol ethyl pentyl ether involves its ability to act as a solvent and penetration enhancer. It interacts with molecular targets such as acetylcholinesterase and uncharacterized lipoproteins, affecting their activity . This compound’s hygroscopic nature allows it to enhance the solubility and absorption of various substances.
Comparison with Similar Compounds
Similar Compounds:
- Diethylene glycol monoethyl ether
- Diethylene glycol diethyl ether
- Ethylene glycol monoethyl ether
- Ethylene glycol monobutyl ether
Uniqueness: Diethylene glycol ethyl pentyl ether is unique due to its specific molecular structure, which provides excellent solvent properties and hygroscopic nature. Compared to similar compounds, it offers better solubility and penetration enhancement, making it highly valuable in various industrial and pharmaceutical applications .
Properties
Molecular Formula |
C11H24O3 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[2-(2-ethoxyethoxy)ethoxy]pentane |
InChI |
InChI=1S/C11H24O3/c1-3-5-6-7-13-10-11-14-9-8-12-4-2/h3-11H2,1-2H3 |
InChI Key |
HQDGQKLBDFTNEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCOCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13811086.png)
![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)butanoate](/img/structure/B13811094.png)
![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)





![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)
